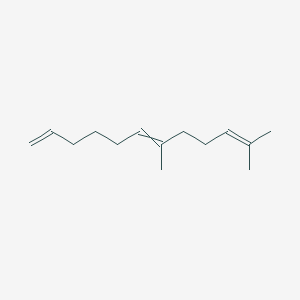
7,11-Dimethyldodeca-1,6,10-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,11-Dimethyldodeca-1,6,10-triene is an organic compound with the molecular formula C15H24. It is a triene, meaning it contains three double bonds within its carbon chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodeca-1,6,10-triene can be achieved through several methods. One common approach involves the use of farnesyl pyrophosphate as a precursor, which undergoes enzymatic dephosphorylation to yield the desired triene . Another method involves the catalytic hydrogenation of farnesol, followed by dehydration to form the triene structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using chemical reactors. The process often includes the use of catalysts such as palladium or platinum to facilitate the hydrogenation and dehydration steps . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 7,11-Dimethyldodeca-1,6,10-triene undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4, and other peroxides.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
7,11-Dimethyldodeca-1,6,10-triene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7,11-Dimethyldodeca-1,6,10-triene involves its interaction with specific molecular targets and pathways:
類似化合物との比較
7,11-Dimethyldodeca-4,6,10-trien-3-one (Methylpseudoionone): This compound has a similar structure but contains a ketone group, which gives it different chemical properties and applications.
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trienyl propionate: This ester derivative has different reactivity and is used in different applications compared to 7,11-Dimethyldodeca-1,6,10-triene.
Uniqueness: this compound is unique due to its role as a pheromone and its involvement in various biosynthetic pathways. Its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
特性
CAS番号 |
220385-07-9 |
|---|---|
分子式 |
C14H24 |
分子量 |
192.34 g/mol |
IUPAC名 |
7,11-dimethyldodeca-1,6,10-triene |
InChI |
InChI=1S/C14H24/c1-5-6-7-8-11-14(4)12-9-10-13(2)3/h5,10-11H,1,6-9,12H2,2-4H3 |
InChIキー |
CTGNZDBBUKMRSF-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCCC=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


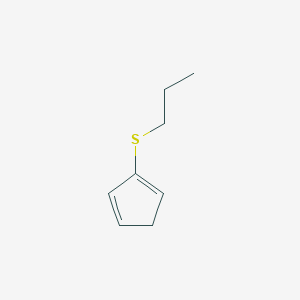
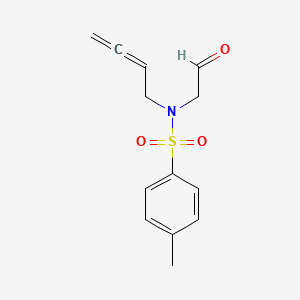
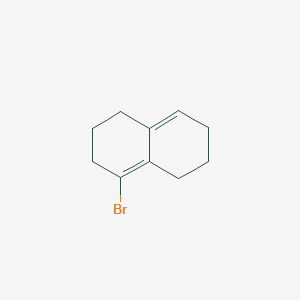
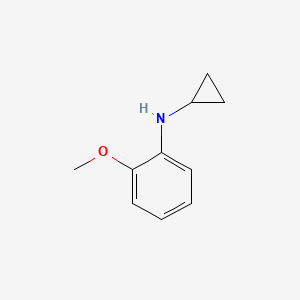
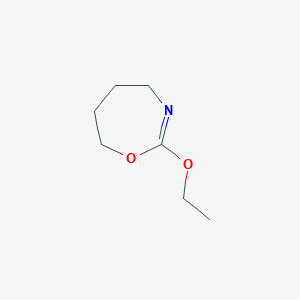
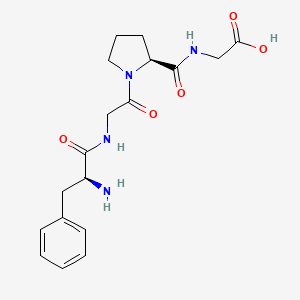
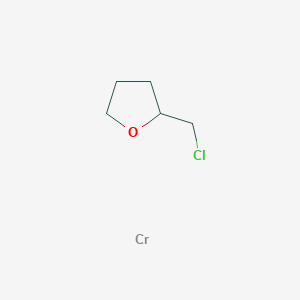
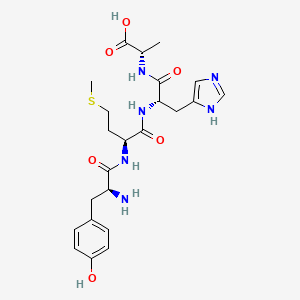
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
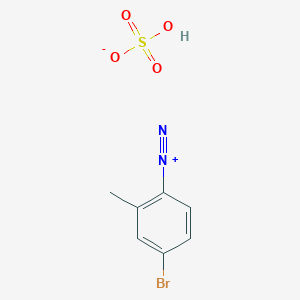
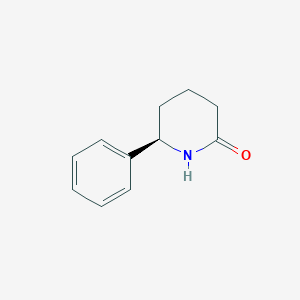
![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
